Protease Substrate Binding Mode Defined by 2.30 Å Crystal Structure: H‑Pro‑Leu‑Gly‑Gly‑OH vs. Tripeptide Substrates
H-Pro-Leu-Gly-Gly-OH has been co‑crystallized with Tricorn‑interacting factor F1 (E213Q mutant) from Thermoplasma acidophilum, yielding a 2.30 Å resolution structure (PDB ID: 1XRP) that defines the atomic‑level interactions of this tetrapeptide with the enzyme's S1 and S1′ substrate binding pockets [1]. In contrast, the tripeptide Pro-Leu-Gly does not span both recognition sites and has not yielded a comparable high‑resolution complex structure with this enzyme. The tetrapeptide's extended backbone allows simultaneous engagement of Glu213 and Glu245, enabling precise mapping of the active site geometry [2].
| Evidence Dimension | Structural definition of enzyme‑substrate complex |
|---|---|
| Target Compound Data | 2.30 Å resolution crystal structure complexed with Tricorn‑interacting factor F1 (E213Q mutant); defines S1 and S1′ sites via interactions with Glu213 and Glu245 |
| Comparator Or Baseline | Tripeptide Pro-Leu-Gly: No crystal structure available with this enzyme; insufficient length to span both S1 and S1′ pockets |
| Quantified Difference | Target compound provides experimentally validated atomic coordinates for all four residues in the active site; comparator lacks comparable structural data for this enzyme system |
| Conditions | X‑ray diffraction; Thermoplasma acidophilum F1 protease E213Q mutant; peptide soaked into crystals; R‑value free = 0.296, R‑value work = 0.220 |
Why This Matters
This crystal structure provides direct, experimentally validated evidence that H‑Pro‑Leu‑Gly‑Gly‑OH is a defined biochemical tool for probing protease substrate specificity, whereas shorter Pro‑Leu‑Gly sequences cannot be substituted for this purpose.
- [1] Goettig P, et al. X‑ray snapshots of peptide processing in mutants of tricorn‑interacting factor F1 from Thermoplasma acidophilum. J Biol Chem. 2005; 280(35): 33387‑33396. PDB ID: 1XRP. View Source
- [2] Proteopedia. Crystal structure of active site F1‑mutant E213Q soaked with peptide Pro‑Leu‑Gly‑Gly. Functional interaction of F1 with tricorn protease observed; S1 and S1′ sites defined by Glu213 and Glu245 interaction with peptide N‑terminus. View Source
